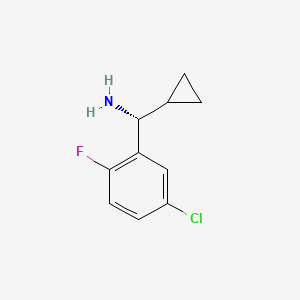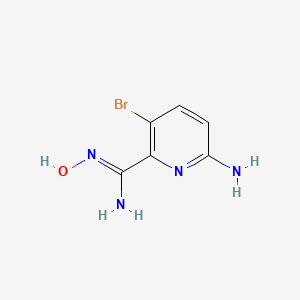
6-Amino-3-bromo-N-hydroxypicolinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-bromo-N-hydroxypicolinimidamide is a chemical compound that belongs to the class of picolinic acid derivatives This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a picolinimidamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-bromo-N-hydroxypicolinimidamide typically involves the bromination of picolinic acid derivatives followed by the introduction of amino and hydroxyl groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination.
After bromination, the introduction of the amino group can be achieved through nucleophilic substitution reactions using ammonia or primary amines. The hydroxyl group is then introduced via hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3-bromo-N-hydroxypicolinimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different chemical and physical properties, making them useful for specific applications in research and industry.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-bromo-N-hydroxypicolinimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Amino-3-bromo-N-hydroxypicolinimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-3-bromopicolinic acid: A closely related compound with similar structural features but lacking the hydroxyl group.
3-Bromo-N-hydroxypicolinimidamide: Another related compound with a similar structure but different functional groups.
Uniqueness
6-Amino-3-bromo-N-hydroxypicolinimidamide is unique due to the combination of its amino, bromine, and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C6H7BrN4O |
|---|---|
Molekulargewicht |
231.05 g/mol |
IUPAC-Name |
6-amino-3-bromo-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H7BrN4O/c7-3-1-2-4(8)10-5(3)6(9)11-12/h1-2,12H,(H2,8,10)(H2,9,11) |
InChI-Schlüssel |
NOCQMALWDSJOAU-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=NC(=C1Br)/C(=N/O)/N)N |
Kanonische SMILES |
C1=CC(=NC(=C1Br)C(=NO)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


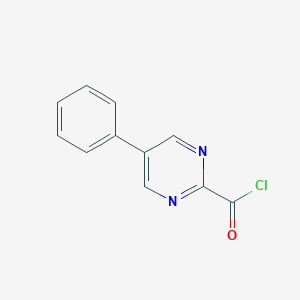
![6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)
![1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)
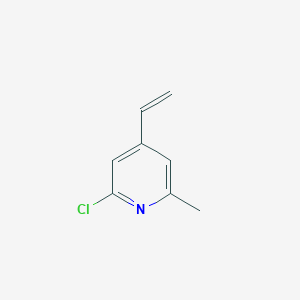
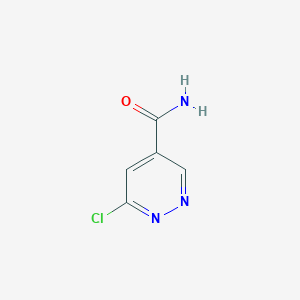
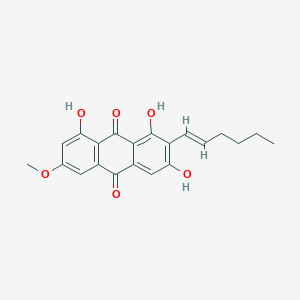
![(2R,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13140489.png)

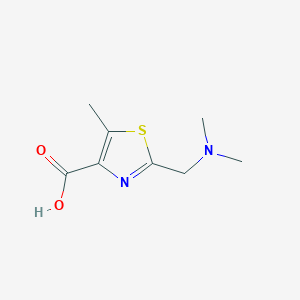
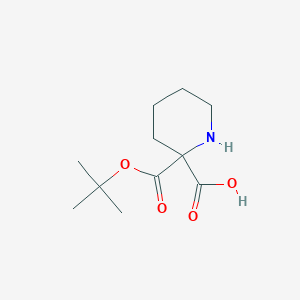
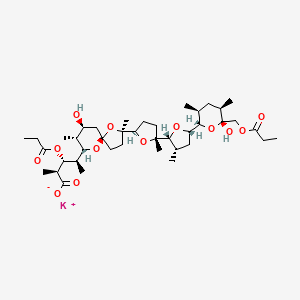
![1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13140521.png)

